![molecular formula C22H25N7O4 B10856097 3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)
3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATI-50001 is a synthetic organic compound developed by Aclaris Therapeutics. It is an orally bioactive kinase inhibitor with selectivity for Janus kinases 1 and 3. This compound has been primarily investigated for its potential in treating alopecia areata, a condition characterized by patchy hair loss on the scalp and body .
Preparation Methods
The synthetic routes and reaction conditions for ATI-50001 involve the use of selective Janus kinase inhibitors. The compound was initially claimed in a patent by Rigel Pharmaceuticals in 2007 and later developed by Aclaris Therapeutics . The industrial production methods for ATI-50001 are proprietary and involve advanced organic synthesis techniques to ensure the selectivity and bioactivity of the compound.
Chemical Reactions Analysis
ATI-50001 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
ATI-50001 has been extensively studied for its potential applications in medicine, particularly in the treatment of alopecia areata. This condition is an autoimmune disease that causes non-scarring hair loss on the scalp and body. ATI-50001 has shown promise in clinical trials for its ability to inhibit Janus kinases 1 and 3, which play a crucial role in the immune response associated with alopecia areata . Additionally, ATI-50001 is being investigated for its potential use in treating other dermatological conditions, such as vitiligo and androgenetic alopecia .
Mechanism of Action
The mechanism of action of ATI-50001 involves the inhibition of Janus kinases 1 and 3. These kinases are part of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is involved in the regulation of immune responses. By inhibiting these kinases, ATI-50001 can modulate the immune response and reduce inflammation, thereby alleviating the symptoms of alopecia areata .
Comparison with Similar Compounds
ATI-50001 is unique in its selectivity for Janus kinases 1 and 3. Similar compounds include ruxolitinib, baricitinib, and decernotinib, which are also Janus kinase inhibitors but may have different selectivity profiles and therapeutic applications . For example, ruxolitinib is primarily used for the treatment of myelofibrosis and polycythemia vera, while baricitinib is used for rheumatoid arthritis. ATI-50001’s specificity for Janus kinases 1 and 3 makes it particularly suitable for treating dermatological conditions like alopecia areata.
Properties
Molecular Formula |
C22H25N7O4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C22H25N7O4/c1-31-13-7-12(8-14(32-2)18(13)33-3)26-22-28-20-17(24-9-25-20)21(29-22)27-16-11-5-4-10(6-11)15(16)19(23)30/h4-5,7-11,15-16H,6H2,1-3H3,(H2,23,30)(H3,24,25,26,27,28,29) |
InChI Key |
NDUGGMXIZKDJRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(C(=N2)NC4C5CC(C4C(=O)N)C=C5)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


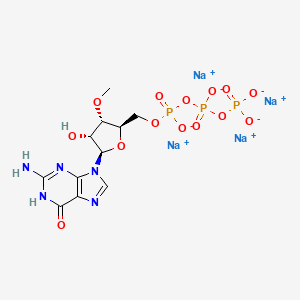
![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)
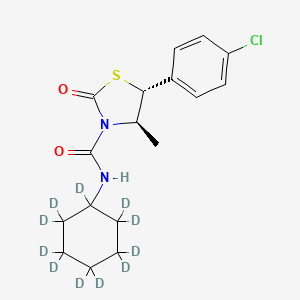
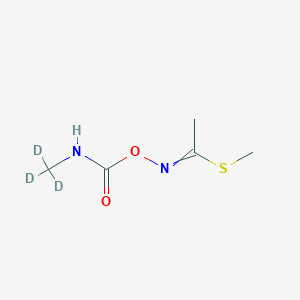
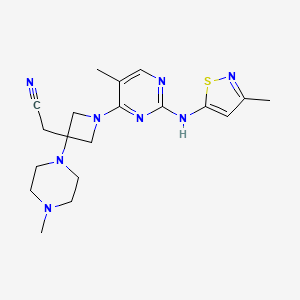
![5-(Benzylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B10856055.png)
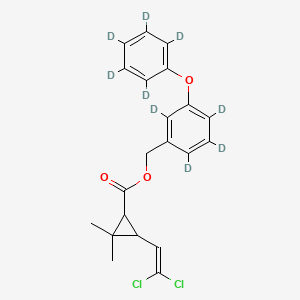
![4-[(1S)-1-[[1-methyl-3-[3-(trifluoromethyl)anilino]indole-2-carbonyl]amino]ethyl]benzoic acid](/img/structure/B10856058.png)
![(2R,3R,4S,5S)-2-(4-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(((2-(((2-(tert-butyl)pyridin-3-yl)methyl)amino)ethyl)thio)methyl)tetrahydrofuran-3,4-diol](/img/structure/B10856065.png)
![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)
![N-[(3R,4S)-3-hydroxyoxan-4-yl]-7-[[4-(1-methyltriazol-4-yl)phenyl]methyl]furo[3,2-b]pyridine-5-carboxamide](/img/structure/B10856084.png)
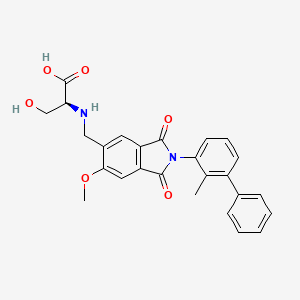
![(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate](/img/structure/B10856103.png)
